Epiboldenone

Overview

Description

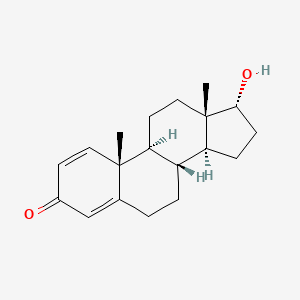

Epiboldenone, also known as 17α-Boldenone, is a synthetic anabolic-androgenic steroid derived from testosterone. It is structurally similar to boldenone, differing only in the position of the double bond in the steroid nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epiboldenone can be synthesized through several chemical routes. One common method involves the oxidation of boldenone using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the 17α-epimer .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar oxidation reactions. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Epiboldenone undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.

Reduction: Reduction to less oxidized forms using agents like sodium borohydride.

Substitution: Reactions where functional groups are replaced with others, often using halogenating agents

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized steroids, while reduction can yield less oxidized forms .

Scientific Research Applications

Epiboldenone has been explored for various scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism and detection

Biology: Investigated for its effects on muscle growth and development in animal models

Medicine: Studied for potential therapeutic applications in treating muscle wasting diseases and other conditions

Industry: Utilized in the development of veterinary pharmaceuticals and performance-enhancing drugs

Mechanism of Action

Epiboldenone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular targets and pathways involved include the androgen receptor signaling pathway and downstream effectors like insulin-like growth factor 1 (IGF-1) .

Comparison with Similar Compounds

Similar Compounds

Boldenone: Structurally similar but differs in the position of the double bond.

Testosterone: The parent compound from which epiboldenone is derived.

Nandrolone: Another anabolic steroid with similar anabolic effects

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has a different binding affinity for androgen receptors compared to other steroids, leading to variations in its anabolic and androgenic effects .

Biological Activity

Epiboldenone, a metabolite of boldenone, has garnered attention for its biological activity and potential applications in both veterinary and human medicine. This article reviews the current understanding of this compound's biological properties, metabolic pathways, and implications in doping control, supported by recent research findings and case studies.

Overview of this compound

This compound is classified as an anabolic-androgenic steroid (AAS) and is structurally related to boldenone. It is primarily recognized for its role as a metabolite in the metabolic pathway of boldenone, which is commonly used in veterinary medicine to promote muscle growth in livestock. Understanding the biological activity of this compound is crucial due to its implications in sports doping and potential therapeutic applications.

Metabolism of this compound

The metabolism of this compound occurs through several enzymatic pathways. Studies have shown that this compound can be conjugated with sulfate, forming this compound sulfate, which has been detected in urine samples after exogenous administration. This metabolite serves as a potential marker for detecting boldenone misuse in doping tests.

Key Metabolic Pathways

- Phase I Metabolism : Involves hydroxylation and reduction reactions that modify the steroid structure.

- Phase II Metabolism : Primarily involves conjugation reactions such as glucuronidation and sulfation.

The following table summarizes the metabolic pathways associated with this compound:

| Metabolite | Pathway | Detection Method |

|---|---|---|

| This compound | Phase I | GC-MS |

| This compound Sulfate | Phase II | LC-MS/MS |

| Boldenone | Parent Compound | GC-MS |

Biological Activity

This compound exhibits biological activity similar to that of other anabolic steroids, influencing muscle growth and protein synthesis. Its anabolic effects are primarily mediated through androgen receptors, leading to increased nitrogen retention and muscle hypertrophy.

Anabolic Effects

Research indicates that this compound can enhance muscle mass and strength, making it appealing for use in sports. However, its use is prohibited in competitive athletics due to its potential for abuse.

Case Studies

Several case studies have highlighted the detection of this compound in athletes' urine samples, reinforcing its significance in anti-doping efforts:

- Case Study 1 : A professional athlete tested positive for boldenone metabolites, including this compound sulfate, following an out-of-competition test. The presence of these metabolites indicated exogenous administration, leading to a suspension from competition.

- Case Study 2 : In a study involving equine athletes, urine samples were analyzed for boldenone and its metabolites post-administration. This compound was detected alongside other metabolites, underscoring its relevance in veterinary drug testing.

Research Findings

Recent studies have focused on improving detection methods for this compound and its metabolites:

- A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) successfully identified this compound sulfate in urine samples from individuals who had administered boldenone. This finding suggests that monitoring these metabolites can enhance the accuracy of doping tests .

- Another investigation into the metabolic profile of boldenone revealed that this compound could serve as a reliable biomarker for distinguishing between endogenous and exogenous sources of boldenone .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of Epiboldenone in mammalian systems, and how can researchers detect its conjugated forms?

- Methodological Answer : this compound is a Phase I metabolite of boldione, formed via reduction of the 17-keto group. Key detection challenges arise from its conjugation with sulfate, which requires specific analytical approaches:

- Sample Preparation : Use enzymatic hydrolysis (e.g., β-glucuronidase/sulfatase) to isolate conjugated forms.

- Detection : Employ LC-MS/MS with precursor ion scanning (e.g., m/z 97 for sulfate conjugates in negative ion mode) to identify hydrogensulfate anions.

- Validation : Cross-reference with synthetic standards and prior metabolic studies (e.g., boldenone sulfate as a comparator) .

Table 1 : Key this compound Metabolites and Detection Parameters

Q. What methodological considerations are essential for distinguishing endogenous this compound from exogenous administration in cattle?

- Methodological Answer : Endogenous vs. exogenous differentiation requires:

- Longitudinal Sampling : Track urinary concentrations pre- and post-exposure. For example, endogenous levels in cattle are typically <260 pg/mL but exceed 99,990 pg/mL post-administration .

- Hydrolysis Protocols : Analyze both hydrolyzed and non-hydrolyzed samples to quantify free vs. conjugated forms. Unconjugated this compound in cattle urine is <3.2% of total, indicating predominant sulfate conjugation .

- Population Studies : Establish baseline thresholds using large-scale surveys to account for natural variation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound metabolite concentrations across studies?

- Methodological Answer : Discrepancies often stem from methodological variability:

- Hydrolysis Efficiency : Incomplete enzymatic hydrolysis can underestimate conjugated metabolites. Standardize protocols using spiked controls.

- Instrument Sensitivity : Differences in LC-MS/MS configurations (e.g., ion trap vs. triple quadrupole) affect detection limits. Use high-resolution MS (HRMS) for unambiguous identification .

- Statistical Reconciliation : Apply multivariate models to normalize data across studies (e.g., mixed-effects models accounting for cohort size and sampling timepoints) .

Q. What advanced analytical techniques improve the sensitivity and specificity of this compound detection in complex biological matrices?

- Methodological Answer : Enhance detection via:

- Ion Mobility Spectrometry (IMS) : Separates isobaric interferences (e.g., boldenone vs. This compound) by collision cross-section differences.

- Multi-stage Fragmentation (MSⁿ) : Improves structural elucidation of minor metabolites.

- Stable Isotope Labeling : Use deuterated this compound as an internal standard to correct for matrix effects .

Q. How should multi-omics approaches be integrated to study this compound's effects on steroidogenesis?

- Methodological Answer : A systems biology framework is critical:

- Transcriptomics : RNA-seq to identify steroidogenic enzyme regulation (e.g., CYP17A1, HSD17B).

- Proteomics : Quantify protein expression changes via SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).

- Metabolomics : Pair LC-MS/MS data with pathway analysis tools (e.g., MetaboAnalyst) to map steroid flux alterations .

Q. Data Contradiction & Validation

Q. What strategies mitigate false positives in this compound detection when analyzing archived urine samples?

- Methodological Answer : Address stability concerns via:

- Freeze-Thaw Stability Tests : Monitor degradation over cycles (e.g., <12% variation in this compound concentrations at -80°C for 10 years) .

- Blank Spiking : Introduce analyte-free matrix samples to identify carryover or contamination.

- Cross-Lab Validation : Replicate analyses in independent labs using harmonized SOPs .

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIHSRDYCUFFLA-KZYORJDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474528 | |

| Record name | Epiboldenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27833-18-7 | |

| Record name | Epiboldenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.